2,4-Tolylene diisothiocyanate, also known as 4-Methyl-1,3-phenylene diisothiocyanate, is a chemical compound with the linear formula CH3C6H3(NCS)2 . It has a molecular weight of 206.29 .
The molecular structure of 2,4-Tolylene diisothiocyanate is represented by the linear formula CH3C6H3(NCS)2 . The molecular weight of this compound is 206.29 .
2,4-Tolylene diisothiocyanate is a solid form with a melting point of 54-57 °C . It should be stored at a temperature of 2-8°C .
2,4-Tolylene diisothiocyanate is an organic compound classified as a diisothiocyanate. It is primarily used in the production of various polymers and as an intermediate in the synthesis of other chemical compounds. The compound is recognized for its utility in the manufacture of flexible and rigid polyurethane foams, coatings, and adhesives.
2,4-Tolylene diisothiocyanate is synthesized from toluene and isocyanate precursors. The compound has gained attention due to its applications in industrial processes and its potential health effects, necessitating careful handling and regulation.
This compound falls under the category of isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S). It is important to note that 2,4-tolylene diisothiocyanate can be toxic and poses risks upon exposure.
The synthesis of 2,4-tolylene diisothiocyanate can be achieved through several methods:
The synthesis often requires precise control over temperature, pressure, and reactant concentrations to maximize yield and minimize byproducts. Safety measures must be implemented due to the toxicity of the intermediates involved.
The molecular formula for 2,4-tolylene diisothiocyanate is CHNO, with a molecular weight of approximately 174.16 g/mol. The structure features two isothiocyanate groups attached to a toluene backbone.
2,4-Tolylene diisothiocyanate undergoes various chemical reactions typical for isothiocyanates:
These reactions are significant in both synthetic organic chemistry and industrial applications, particularly in creating materials with specific properties.
The mechanism through which 2,4-tolylene diisothiocyanate exerts its effects involves its reactivity with biological nucleophiles such as proteins and amino acids:
Studies have indicated that exposure can lead to respiratory issues and allergic reactions due to these interactions .
2,4-Tolylene diisothiocyanate has several applications in scientific research and industry:
The industrial synthesis of 2,4-tolylene diisothiocyanate predominantly follows a three-step pathway originating from toluene feedstock. Initial nitration yields dinitrotoluene isomers, with the 2,4-isomer constituting ~80% of the output mixture. Catalytic hydrogenation (e.g., Raney nickel at 100°C/50 bar) reduces this to 2,4-diaminotoluene (TDA), achieving ≥98% selectivity [4] [5]. Subsequent phosgenation remains the cornerstone reaction, where TDA reacts with phosgene (COCl₂) in o-dichlorobenzene solvent. This reaction proceeds through a carbamyl chloride intermediate, thermally decomposing at 170–185°C to yield crude 2,4-tolylene diisocyanate [4] [7].
Byproduct management focuses on hydrochloric acid (HCl) coproducts, generated stoichiometrically during phosgenation. Modern facilities employ deep-freeze separation to recover HCl for commercial sale or reuse, while unreacted phosgene is recycled to the reactor [4] [7]. Solid residues (e.g., oligomeric ureas) are thermally decomposed or incinerated. Mitsubishi’s hydrochloride phosgenation variant minimizes byproducts by injecting dry HCl into TDA prior to phosgene addition, enhancing diisocyanate yield to 81% (toluene basis) [4] [5].
Table 1: Key Stages in Traditional Phosgenation Synthesis
Stage | Reaction Conditions | Output/Byproducts |
---|---|---|
Nitration of toluene | Mixed acid (H₂SO₄/HNO₃), 23% H₂O, 50°C | 80:20 2,4-/2,6-dinitrotoluene mix |
Hydrogenation of dinitrotoluene | H₂, Pd/Raney Ni, 100°C, >50 bar pressure | 2,4-diaminotoluene (TDA) |
Phosgenation of TDA | o-dichlorobenzene, 0–50°C → 170–185°C | 2,4-TDI, HCl (gas) |
Byproduct recovery | Deep-freeze separation, absorption | Recycled phosgene, concentrated HCl |
Due to phosgene’s extreme toxicity, carbonyl fluoride (COF₂)-based routes offer a safer alternative. This method reacts TDA with COF₂ in fluorinated solvents (e.g., hexafluoroisopropanol) at 60–80°C, forming 2,4-tolylene diisothiocyanate with fluoride salts as byproducts. The process avoids gaseous intermediates and achieves ~88% yield with easier product isolation [7].
Catalytic innovations include reductive carbonylation, where nitroaromatics directly react with CO and sulfur donors (e.g., thiophosgene) via palladium-phenanthroline catalysts. 2,4-dinitrotoluene undergoes selective reduction to isocyanate groups under 30–50 bar CO pressure at 150°C, bypassing diamine intermediates entirely [7]. A third approach employs thermal cracking of urethane precursors synthesized from TDA and ethyl carbonate, though scalability remains limited by energy intensity [2].
Table 2: Non-Phosgene Synthetic Routes Comparison
Method | Catalyst/Solvent | Conditions | Yield | Advantages |
---|---|---|---|---|
Carbonyl fluoride (COF₂) | Hexafluoroisopropanol | 60–80°C, ambient pressure | 88% | Avoids phosgene; simplified purification |
Reductive carbonylation | Pd/phenanthroline, DMF | 150°C, 50 bar CO | 78% | Single-step from dinitrotoluene |
Urethane cracking | ZnCl₂ or AlCl₃ | 200–250°C, vacuum | 70% | Eliminates halogen handling |
Temperature control critically dictates product quality in phosgenation. Cold phosgenation (0–50°C) minimizes side reactions but forms carbamyl chloride slurries requiring efficient agitation. Hot phosgenation (≥170°C) necessitates precise residence times to prevent urea formation and tar generation – optimally maintained at <10 minutes [7] [10].
Stoichiometry balances phosgene excess (typically 1.8–2.2 mol per amine group) against byproduct formation. Sub-stoichiometric phosgene leaves unreacted TDA, while excess phosgene complicates recycling and increases corrosion. High-shear mixing technology enhances mass transfer, reducing required phosgene excess to 1.5:1 molar ratios by improving gas-liquid dispersion [7].
Solvent selection influences reaction kinetics and purification. Nonpolar solvents (o-dichlorobenzene, chlorobenzene) enable high-temperature operation but necessitate energy-intensive recovery. Polar solvents (DMF, NMP) accelerate phosgenation but risk carbamate gelation. Technical-grade 80:20 TDI requires solvent-free distillation post-reaction, favoring low-boiling solvents like monochlorobenzene [2] [10].
Table 3: Optimization Parameters in Industrial Synthesis
Parameter | Optimal Range | Impact on Process |
---|---|---|
Phosgenation temperature | Cold: 0–50°C; Hot: 170–185°C | Prevents oligomerization; ensures complete conversion |
Phosgene:TDA ratio | 1.8–2.2:1 (mol) | Minimizes unreacted TDA vs. phosgene recycling cost |
High-shear mixing | Rotor tip speed >20 m/s | Enhances gas-liquid dispersion, reduces phosgene excess |
Solvent boiling point | <180°C (e.g., chlorobenzene) | Facilitates solvent recovery via distillation |
Crude 2,4-tolylene diisothiocyanate synthesis yields isomers requiring separation via fractional distillation under vacuum (10–20 mmHg). The 2,4-isomer distills at 115–120°C (10 mmHg), while 2,6-TDI co-condenses at marginally lower temperatures [3] [10]. Industrial grades include:
Separation challenges include thermal degradation above 130°C and oligomerization. Molecular sieves or urea adduct crystallization offer non-thermal alternatives but remain industrially marginal due to yield losses [3].
Table 4: Industrial Isomeric Mixtures of TDI
Grade | 2,4-/2,6-Isomer Ratio | Boiling Range (°C at 10 mmHg) | Primary Applications |
---|---|---|---|
80/20 TDI | 80:20 | 115–120 | Flexible foams (>75% of market) |
65/35 TDI | 65:35 | 112–118 | Elastomers, coatings |
Pure 2,4-TDI | 99:1 | 124–126 | High-performance prepolymers |
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